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molecular formula C15H13N3OS B8683970 2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)- CAS No. 97422-28-1

2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)-

Cat. No. B8683970
M. Wt: 283.4 g/mol
InChI Key: NUYXENDTGLIWDX-UHFFFAOYSA-N
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Patent
US06962933B1

Procedure details

To a suspension of thiourea (0.52 g) in acetonitrile (40 mL) was added 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide (2.5 g) and triethylamine (0.95 mL) was slowly added dropwise with stirring. After completion of dropwise addition, the mixture was stirred at a refluxing temperature for 3 h, and after allowing to cool, the precipitated crystals were collected by filtration. The crystals were washed successively with saturated sodium hydrogencarbonate solution, water, ethanol and ethyl ether and dried. The obtained crude crystals were recrystallized from tetrahydrofuran to give the title compound (1.5 g, yield 90%).
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br.Br[CH:7]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=O.C(N(CC)CC)C>C(#N)C>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[N:1]=[C:2]([NH2:4])[S:3][C:7]=2[C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.52 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
ADDITION
Type
ADDITION
Details
After completion of dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at a refluxing temperature for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed successively with saturated sodium hydrogencarbonate solution, water, ethanol and ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
CUSTOM
Type
CUSTOM
Details
were recrystallized from tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C=1C=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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